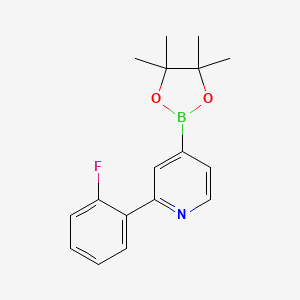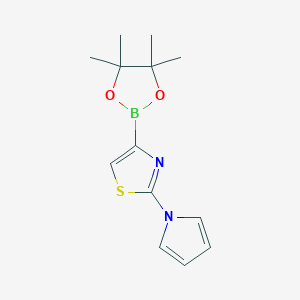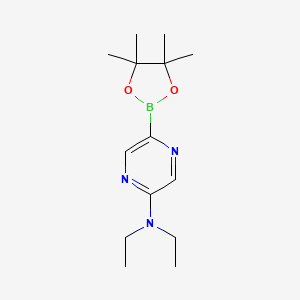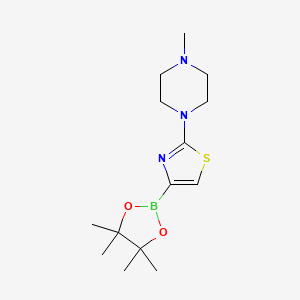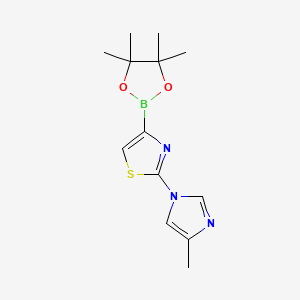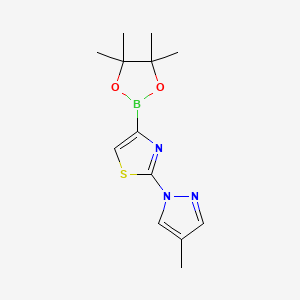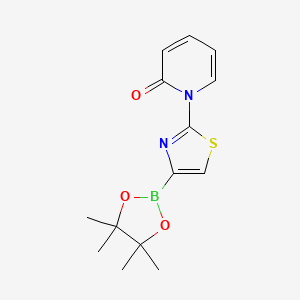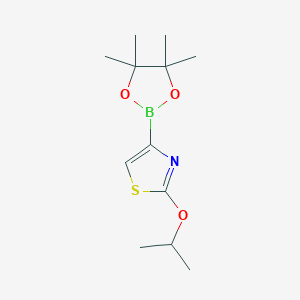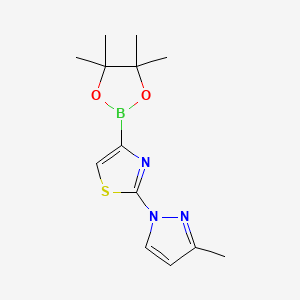
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester (2-CTBAPE) is a synthetic compound that has been used in a variety of laboratory experiments. It is a boronic acid pinacol ester that contains a cyclopentoxy group and a thiazole ring. 2-CTBAPE is a versatile compound that has been used in the synthesis of other compounds, as well as in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications, including as an inhibitor of aldose reductase, an enzyme involved in the metabolism of carbohydrates. It has also been used as a ligand in the synthesis of metal complexes, as well as in the synthesis of other compounds. Additionally, this compound has been used as a catalyst in organic reactions and as a reagent in the synthesis of heterocyclic compounds.
Mecanismo De Acción
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has been shown to act as an inhibitor of aldose reductase, an enzyme involved in the metabolism of carbohydrates. It does this by binding to the active site of the enzyme, thus blocking its activity. Additionally, this compound has been shown to act as a ligand in the synthesis of metal complexes, as well as in the synthesis of other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit aldose reductase, an enzyme involved in the metabolism of carbohydrates. Additionally, it has been shown to act as a ligand in the synthesis of metal complexes and other compounds. Furthermore, this compound has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent. Additionally, it is a versatile compound and can be used in a variety of applications. However, there are some limitations to its use, such as its potential toxicity and its limited solubility in certain solvents.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester. For example, it could be used in the development of new drugs or other compounds, as well as in the synthesis of new metal complexes. Additionally, it could be used to study the biochemical and physiological effects of aldose reductase inhibitors. Finally, it could be used to explore the potential therapeutic applications of its antioxidant and anti-inflammatory properties.
Métodos De Síntesis
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester can be synthesized through a two-step process. The first step involves the reaction of 5-bromothiophene-2-carboxaldehyde with 2-cyclopentoxyboronic acid to form a thiophene-2-boronic acid. This is followed by the reaction of the thiophene-2-boronic acid with pinacol in the presence of a base such as potassium carbonate to produce this compound.
Propiedades
IUPAC Name |
2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)17-10-7-5-6-8-10/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXOJLYIUABMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



